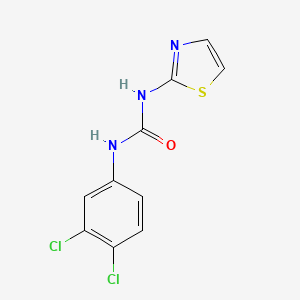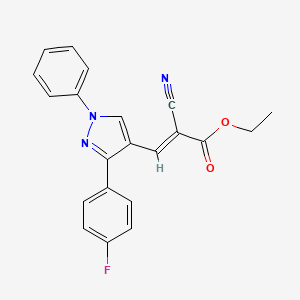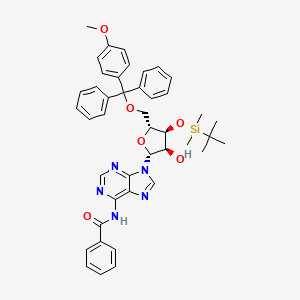
5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyphenyl group, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
合成路线和反应条件
5-(3-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼的合成通常涉及在合适的催化剂存在下,3-乙氧基苯甲醛与4-羟基苯乙酮的缩合。该反应形成一个中间体,然后与水合肼反应形成最终产物。反应条件通常包括在乙醇或其他合适的溶剂中回流,反应时间根据所用条件的不同而不同。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和收率。此外,还采用重结晶或色谱法等纯化步骤来确保最终产品的纯度。
化学反应分析
反应类型
5-(3-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼可以进行各种化学反应,包括:
氧化: 羟基苯基基团可以氧化形成醌。
还原: 吡唑环中的羰基可以还原形成醇。
取代: 乙氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和亲核试剂(如胺或硫醇)。反应条件根据所需的转化而有所不同,但通常涉及控制温度和特定溶剂。
主要产物
这些反应形成的主要产物取决于所用的具体试剂和条件。例如,羟基苯基基团的氧化可以生成醌,而羰基的还原可以生成醇。
科学研究应用
化学
在化学中,5-(3-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼被用作合成更复杂分子的构建块。其独特的结构允许创建用于药物发现和开发的多样性化学库。
生物学
在生物学研究中,该化合物可以用作探针来研究酶相互作用和代谢途径。它能够进行各种化学转化,使其成为研究生物过程的宝贵工具。
医学
在医学中,5-(3-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼具有作为治疗剂的潜在应用。其结构特征表明它可以与特定的分子靶标相互作用,使其成为药物开发的候选者。
工业
在工业领域,该化合物可用于生产特种化学品和材料。其在化学反应中的多功能性允许为各种应用创建定制产品。
作用机制
5-(3-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼的作用机制涉及其与特定分子靶标的相互作用。羟基苯基基团可以与靶蛋白形成氢键,而吡唑环可以参与π-π相互作用。这些相互作用可以调节酶或受体的活性,从而导致特定的生物学效应。
相似化合物的比较
类似化合物
- 5-(3-乙氧基苯基)-N’-(1-(4-甲氧基苯基)亚乙基)-1H-吡唑-3-甲酰肼
- 5-(3-乙氧基苯基)-N’-(1-(3-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼
- 5-(2-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼
独特性
5-(3-乙氧基苯基)-N’-(1-(4-羟基苯基)亚乙基)-1H-吡唑-3-甲酰肼的独特性在于其官能团的特定组合。乙氧基和羟基基团的存在,以及吡唑环,提供了一组独特的化学性质和反应性。这使其成为各种科学和工业应用的宝贵化合物。
属性
CAS 编号 |
303106-52-7 |
|---|---|
分子式 |
C20H20N4O3 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-(3-ethoxyphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-6-4-5-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-7-9-16(25)10-8-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI 键 |
NMTSNWFIWATGOM-FYJGNVAPSA-N |
手性 SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11975429.png)
![ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B11975430.png)
![methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11975434.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B11975435.png)
![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11975438.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11975470.png)
![7-ethyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975480.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975483.png)


